

A Comparative Guide to Analytical Methods for Zomepirac Quantification

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Compound of Interest

Compound Name: Zomepirac sodium salt

Cat. No.: B1256859

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Zomepirac, a non-steroidal anti-inflammatory drug (NSAID). The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with a comparison to Gas Chromatography (GC). This document is intended to assist researchers and analytical scientists in selecting and implementing appropriate analytical methods for Zomepirac analysis.

Comparison of Analytical Method Validation Parameters

The following table summarizes the validation parameters for HPLC and GC methods for the determination of Zomepirac, based on published data. It is important to note that a validated UV spectrophotometric method for the quantitative determination of Zomepirac could not be identified in the reviewed literature, representing a potential area for future methods development.

| Validation Parameter | HPLC Method 1 | HPLC Method 2 | Gas Chromatography (GC) Method |
|---|---|---|--------------------------------|
| Linearity Range | 10 - 5000 ng/mL | Not Specified | Not Specified |
| Correlation Coefficient (r ²) | Not Specified | Not Specified | Not Specified |
| Accuracy / Recovery | 97.14% - 101.58% ^[1] ^[2] | 77.6% - 80.4% ^[3] | Not Specified |
| Precision (Intra-day) | 0.12% - 2.24% (CV) ^[1] ^[2] | 1.4% - 6.7% (CV) ^[3] | < 15% (CV) |
| Precision (Inter-day) | 0.15% - 3.93% (CV) ^[1] ^[2] | 1.4% - 7.5% (CV) ^[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.05 mg/L ^[3] | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/mL ^[4] | Not Specified | 5 ng/mL |
| Specificity | Method demonstrated to be stability-indicating. ^[1] ^[2] | No interference from commonly co-administered drugs. ^[3] | Specific for Zomepirac. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a stability-indicating HPLC assay for Zomepirac.^[1]^[2]

1. Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

- Column: Inertsil 5 ODS-3V column (4.6 x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid (2:64:34, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 μ L.
- Temperature: Ambient.

3. Standard Solution Preparation:

- Prepare a stock solution of Zomepirac reference standard in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 μ g/mL).

4. Sample Preparation:

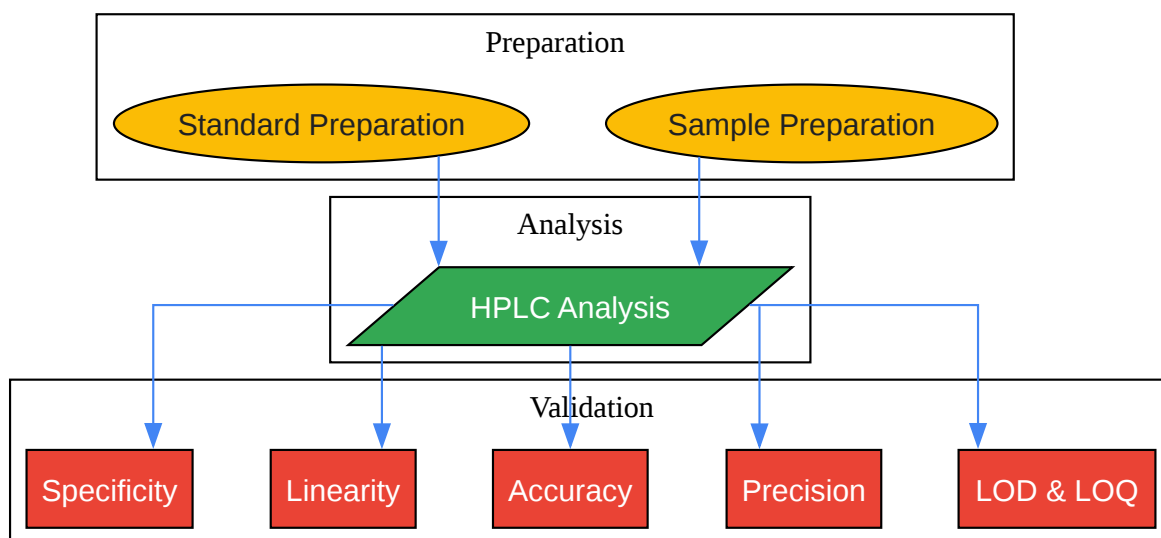
- For bulk drug: Accurately weigh and dissolve the Zomepirac sample in the mobile phase to achieve a known concentration.
- For dosage forms: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter.

5. Validation Procedure:

- Specificity: Analyze placebo samples and stressed samples (acid, base, oxidation, heat, light) to ensure no interference with the Zomepirac peak.
- Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient.

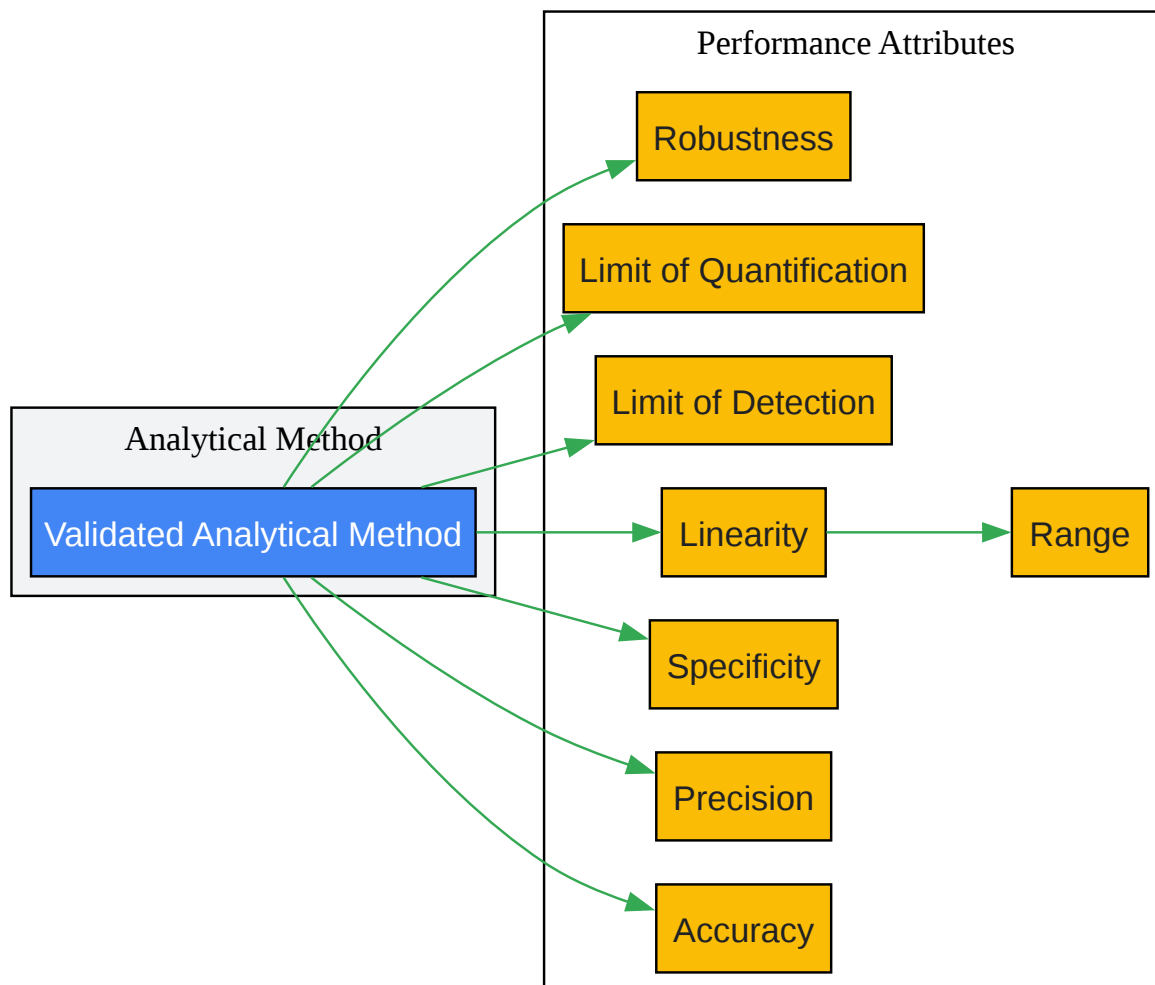
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Zomepirac standard at three levels (e.g., 80%, 100%, 120% of the target concentration).
- Precision:
 - Repeatability (Intra-day): Analyze six replicate injections of a standard solution on the same day.
 - Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, and/or on different instruments.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Visualizations



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Caption: Experimental workflow for Zomepirac HPLC method validation.



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Caption: Logical relationship of analytical method validation parameters.

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